N-(2,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide N-(2,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 902507-53-3
VCID: VC4170854
InChI: InChI=1S/C24H25N3O2/c1-14-7-8-15(2)20(11-14)26-24(28)19-13-17-12-16-5-3-9-27-10-4-6-18(21(16)27)22(17)29-23(19)25/h7-8,11-13,25H,3-6,9-10H2,1-2H3,(H,26,28)
SMILES: CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4
Molecular Formula: C24H25N3O2
Molecular Weight: 387.483

N-(2,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide

CAS No.: 902507-53-3

Cat. No.: VC4170854

Molecular Formula: C24H25N3O2

Molecular Weight: 387.483

* For research use only. Not for human or veterinary use.

N-(2,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide - 902507-53-3

Specification

CAS No. 902507-53-3
Molecular Formula C24H25N3O2
Molecular Weight 387.483
IUPAC Name N-(2,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Standard InChI InChI=1S/C24H25N3O2/c1-14-7-8-15(2)20(11-14)26-24(28)19-13-17-12-16-5-3-9-27-10-4-6-18(21(16)27)22(17)29-23(19)25/h7-8,11-13,25H,3-6,9-10H2,1-2H3,(H,26,28)
Standard InChI Key FSCASZZYSSOKJI-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4

Introduction

N-(2,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C24H25N3O2, and it has a molecular weight of approximately 387.48 g/mol. This compound is notable for its unique structural characteristics and diverse biological activities, particularly in the realm of anticancer research.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G1 phase. In vitro assays have demonstrated an IC50 value ranging from 10 to 20 µM against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

Mechanism of Action

The compound's mechanism of action involves inducing apoptosis through the activation of caspase pathways. This process is crucial for eliminating cancer cells and preventing tumor growth. Additionally, its ability to inhibit CDKs affects cell cycle progression, further contributing to its anticancer effects.

Research Findings and Future Directions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator